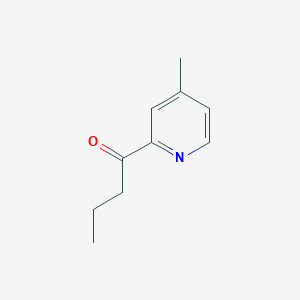
1-(4-Methylpyridin-2-yl)butan-1-one
Cat. No. B3204219
Key on ui cas rn:
103028-75-7
M. Wt: 163.22 g/mol
InChI Key: KRIUAQDMAOFNNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08148400B2
Procedure details


A solution of 2-cyano-4-methylpyridine (526 mg, 4.45 mmol) in Et2O (10 mL) added over 10 min to a rapidly stirring solution of freshly prepared n-PrMgBr (from n-PrBr (0.40 mL, 4.45 mmol) and Mg (132 mg) in Et2O (10 mL). Once addition was completed, the reaction was heated to reflux in a warm water bath for 2 hours. The reaction was cooled to RT then cooled in ice, quenched with 1 mL H2O then 13 mL 5N H2SO4. The ether phase was separated. The aqueous phase was heated in warm water for 15 minutes, then cooled in ice and basified with sat. K2CO3. The solution was extracted with CHCl3 and dried over K2CO3. The solution was filtered and concentrated to afford 372 mg of 1-(4-methylpyridin-2-yl)butan-1-one as an oil: 1H NMR (400 MHz, CDCl3) δ ppm 8.51 (d, J=4.80 Hz, 1H), 7.85 (s, 1H), 7.27 (s, 1H), 3.17 (t, J=7.45 Hz, 2H), 2.41 (s, 3H), 1.69-1.79 (m, J=7.43, 7.43, 7.43, 7.43, 7.43 Hz, 2H), 0.99 (t, J=7.45 Hz, 4H).





Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][N:4]=1)#N.[CH2:10]([Mg]Br)[CH2:11][CH3:12].C(Br)CC.CC[O:21]CC>>[CH3:9][C:7]1[CH:6]=[CH:5][N:4]=[C:3]([C:1](=[O:21])[CH2:10][CH2:11][CH3:12])[CH:8]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
526 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=NC=CC(=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)[Mg]Br
|
|
Name
|
|
|
Quantity
|
0.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)Br
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Once addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux in a warm water bath for 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
then cooled in ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with 1 mL H2O
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ether phase was separated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The aqueous phase was heated in warm water for 15 minutes
|
|
Duration
|
15 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in ice and basified with sat. K2CO3
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The solution was extracted with CHCl3
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over K2CO3
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC(=NC=C1)C(CCC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 372 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
